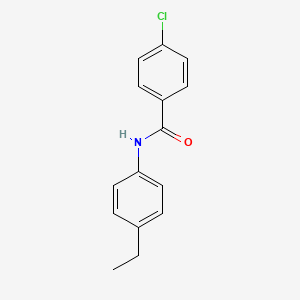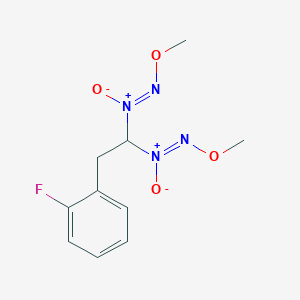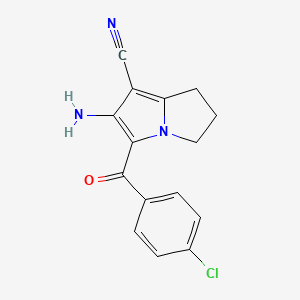
4-chloro-N-(4-ethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to 4-chloro-N-(4-ethylphenyl)benzamide, often involves nucleophilic acyl substitution reactions, the use of green chemistry principles, and methodologies such as ultrasound-assisted synthesis. These processes aim to improve yield, reduce environmental impact, and enhance the compound's applicability in various domains (Bachl & Díaz, 2010).
Molecular Structure Analysis
Structural analysis through X-ray crystallography, NMR, and IR spectroscopy reveals the molecular geometry, bond angles, and conformations of benzamide derivatives. For example, N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) showcases typical bond parameters and molecular conformations relevant to understanding the structural nuances of this compound (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions, reflecting their reactivity and potential for modification. These reactions include nucleophilic substitution and are crucial for further derivatization and the exploration of pharmacological activities (Hussain et al., 2016).
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting point, and crystalline structure, are investigated using techniques like thermogravimetric analysis and differential scanning calorimetry. These properties are essential for determining the compound's stability and suitability for various applications (Yanagi et al., 2000).
Chemical Properties Analysis
Investigations into the chemical properties of benzamide derivatives focus on their reactivity, potential for forming complexes with metals, and interactions with biological targets. These studies often employ spectroscopic methods and computational chemistry to elucidate mechanisms of action and interaction patterns (Zhou et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Tubercular Activity
A study by Nimbalkar et al. (2018) explored the synthesis of novel derivatives of benzamide for anti-tubercular applications. The research focused on using ultrasonication as a green chemistry tool to synthesize derivatives with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating non-cytotoxic nature against human cancer cell lines. Molecular docking studies were conducted to assess interactions with essential enzymes of Mycobacterium responsible for cell wall synthesis, suggesting potential as anti-tubercular drug leads (Nimbalkar et al., 2018).
Modulation of GABAergic Transmission
Research by Schlichter et al. (2000) investigated the effects of etifoxine, a compound structurally related to benzamides, on GABA(A) receptor function. The study showed that etifoxine could potentiate GABA(A) receptor-mediated membrane currents and increase the frequency of spontaneous GABAergic inhibitory post-synaptic currents. This suggests the potential of benzamide derivatives in modulating GABAergic synaptic transmission, which could be beneficial for developing anxiolytic drugs (Schlichter et al., 2000).
Anti-Acetylcholinesterase Activity
A study focused on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (AChE) activity. The research found that substituting the benzamide with a bulky moiety significantly increased activity, highlighting the potential of benzamide derivatives in developing treatments for conditions like Alzheimer's disease by inhibiting AChE (Sugimoto et al., 1990).
Polymer Science Applications
In polymer science, a study by Hsiao et al. (2000) involved the synthesis of polyamides using benzamide derivatives, focusing on creating materials with high thermal stability and solubility in polar solvents. This research underscores the role of benzamide derivatives in the development of high-performance polymers with potential applications in various industries (Hsiao et al., 2000).
Environmental Bioremediation
Another significant application is in environmental bioremediation, where biphenyl dioxygenases, enzymes capable of degrading polychlorinated biphenyls (PCBs), are of interest. A study by Furukawa et al. (2004) discussed the functional versatilities and potential for directed evolution of biphenyl dioxygenases, highlighting the relevance of benzamide derivatives in environmental cleanup efforts (Furukawa et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-(4-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-2-11-3-9-14(10-4-11)17-15(18)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAPPIBAXZAESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B5507894.png)


![4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5507912.png)


![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)


![3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5507981.png)
![8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5507986.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)
![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)